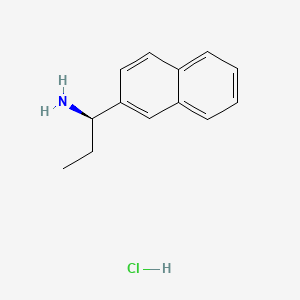
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-1-(Naphthalen-2-yl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C13H16ClN . It is also known by other names such as “2-Naphthalenemethanamine, alpha-ethyl-, hydrochloride (1:1), (alphaR)-” and "(1R)-1- (2-Naphthyl)propylamine-HCl" .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 . This indicates the presence of a naphthalene ring attached to a propylamine group, with a chiral center at the carbon atom next to the amine group . Physical and Chemical Properties Analysis
This compound has a molecular weight of 221.72 g/mol . It has 2 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass is 221.0971272 g/mol . The topological polar surface area is 26 Ų . The compound is a solid at room temperature .科学的研究の応用
Anticancer Agents and Medicinal Chemistry
Naphthalimide compounds, closely related to the naphthalene structure, have emerged as significant entities in medicinal chemistry due to their large conjugated planar structure. This structure allows them to interact with various biological targets via noncovalent bonds. As a result, naphthalimide derivatives have shown extensive potential in medicinal applications, particularly as anticancer agents. Several naphthalimides have entered clinical trials for cancer treatment. Moreover, these compounds are being actively explored for their potential in treating a variety of diseases beyond cancer, including bacterial, fungal, and viral infections, as well as inflammatory and depressive disorders. The versatility of naphthalimide-based compounds extends to their use as artificial ion receptors, diagnostic agents, and cell imaging agents, highlighting their broad applicability in understanding and treating biological processes and diseases (Gong, Addla, Lv, & Zhou, 2016).
Environmental and Analytical Chemistry
The environmental presence and impact of naphthalene derivatives have been a subject of extensive study, particularly concerning their sources, emissions, and potential for human exposure. Research has shown that most airborne emissions of naphthalene derivatives result from combustion processes, with significant contributions from industrial activities, open burning, and vehicle emissions. These studies underscore the importance of understanding naphthalene's environmental dynamics, given its classification as a possible human carcinogen and its widespread distribution in both indoor and outdoor air. The evaluation of naphthalene and its derivatives in environmental matrices is crucial for assessing human exposure risks and devising strategies for environmental protection and remediation (Jia & Batterman, 2010).
Biodegradation and Environmental Remediation
Polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, are pollutants of significant concern due to their toxicity and persistence in the environment. Microbial degradation is a major pathway for the ecological recovery of PAH-contaminated sites. Studies have focused on the genetic and biochemical aspects of naphthalene degradation, particularly by bacteria such as Pseudomonas putida. These studies highlight the potential of bioremediation strategies to address pollution from naphthalene and other PAHs, emphasizing the role of microbial communities in mitigating environmental risks associated with these compounds (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
(1R)-1-naphthalen-2-ylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12;/h3-9,13H,2,14H2,1H3;1H/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQRODCNABQFFX-BTQNPOSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC2=CC=CC=C2C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


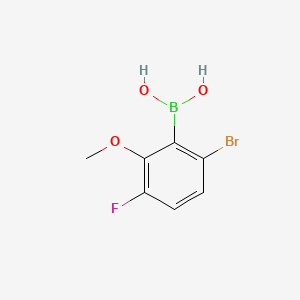
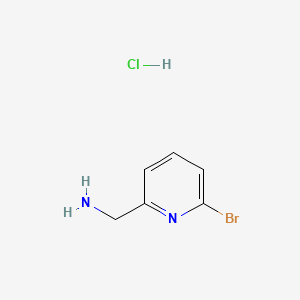
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)
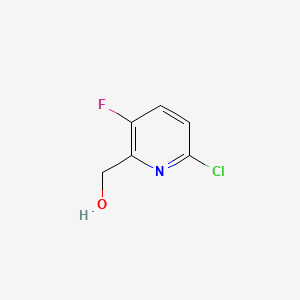
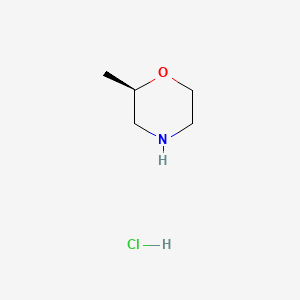

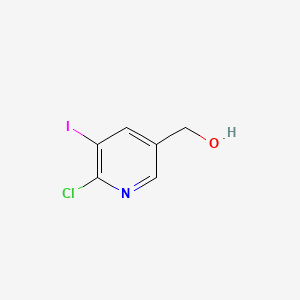

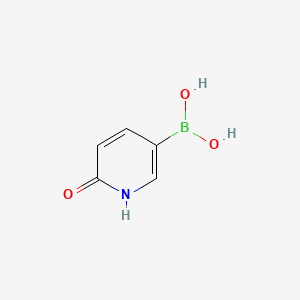
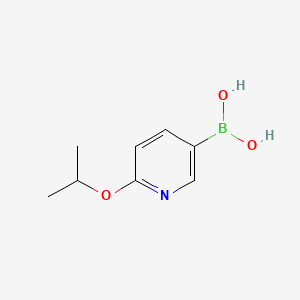

![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B591790.png)
